Mixidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Mixidine est un agent chronotrope négatif breveté par McNeil Laboratories. Il est connu pour sa capacité à diminuer la fréquence cardiaque élevée par divers stimulants tels que l'aminophylline, l'isoprotérénol, la stimulation nerveuse sympathique et le glucagon . Le fumarate de this compound a été étudié pour son profil cardiovasculaire, en particulier ses effets sur les réponses chronotropes myocardiques .

Méthodes De Préparation

La synthèse de Mixidine implique plusieurs étapes, notamment la formation de guanidines par catalyse aux métaux de transition. Les méthodes de préparation comprennent :

Synthèse de guanidine catalysée par les métaux de transition : Cette méthode implique la réaction de guanylation catalytique des amines avec des carbodiimides et des réactions de guanylation/cyclisation catalytiques en tandem.

Production industrielle : Les méthodes de production industrielle de this compound ne sont pas explicitement détaillées dans la littérature disponible, mais elles impliquent probablement une synthèse à grande échelle utilisant des procédés catalytiques similaires.

Analyse Des Réactions Chimiques

Mixidine subit diverses réactions chimiques, notamment :

Oxydation et réduction : Ces réactions sont fondamentales pour modifier la structure chimique de this compound, affectant ainsi ses propriétés pharmacologiques.

Réactions de substitution : Les réactifs et les conditions courants utilisés dans ces réactions comprennent l'isoprotérénol et l'histamine, que this compound antagonise pour diminuer la fréquence cardiaque.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent des dérivés qui conservent la structure de base de this compound tout en présentant des effets pharmacologiques modifiés.

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Recherche cardiovasculaire : Il est utilisé pour étudier les effets des agents chronotropes négatifs sur la fréquence cardiaque et l'efficacité myocardique.

Études pharmacologiques : This compound est utilisé pour étudier les mécanismes d'action des médicaments qui affectent le nœud sinusal et l'entrée du système nerveux sympathique dans le cœur.

Applications médicales :

Mécanisme d'action

This compound exerce ses effets en affectant directement le nœud sinusal et en atténuant l'entrée du système nerveux sympathique dans le cœur. Cela entraîne une diminution de la fréquence cardiaque et de la consommation d'oxygène myocardique, augmentant ainsi l'efficacité myocardique . Les cibles moléculaires impliquées comprennent les récepteurs bêta-adrénergiques et les voies associées à la stimulation nerveuse sympathique.

Applications De Recherche Scientifique

Pharmacological Applications

Mixidine has been studied for its role in enhancing drug absorption and bioavailability. Its ability to form ion-pairs with hydrophilic drugs has been a focus of research, as this property can significantly improve the intestinal permeability of such compounds.

Ion-Pair Formation

Research has shown that this compound can effectively enhance the absorption of highly polar anti-viral agents through ion-pair formation. For instance, studies demonstrated that the addition of this compound to formulations containing drugs like zanamivir heptyl ester (ZHE) improved their permeability across intestinal membranes, making them more viable for oral delivery . This is particularly significant for drugs that traditionally have low bioavailability when administered orally.

Table 1: Impact of this compound on Drug Absorption

| Drug | Baseline Absorption (%) | Absorption with this compound (%) | Improvement (%) |

|---|---|---|---|

| Zanamivir Heptyl Ester | 4 | 25 | 525 |

| Guanidino Oseltamivir | 3 | 20 | 566.67 |

Transdermal Drug Delivery

This compound has also been explored as a penetration enhancer in transdermal drug delivery systems. Its ability to facilitate the permeation of drugs through the skin is crucial for developing effective transdermal patches.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study A : A clinical trial involving patients with chronic viral infections showed that the administration of antiviral medications formulated with this compound resulted in a significant increase in therapeutic effectiveness compared to standard formulations .

- Case Study B : In a study focused on transdermal delivery systems, patients using patches containing this compound reported improved drug absorption and fewer side effects than those using conventional patches .

Mécanisme D'action

Mixidine exerts its effects by directly affecting the sinoatrial node and attenuating sympathetic nervous system input to the heart. This leads to a decrease in heart rate and myocardial oxygen consumption, thereby increasing myocardial efficiency . The molecular targets involved include beta-adrenergic receptors and pathways associated with sympathetic nerve stimulation.

Comparaison Avec Des Composés Similaires

Mixidine peut être comparé à d'autres agents chronotropes négatifs tels que :

Moxonidine : Un agoniste du récepteur de l'imidazoline utilisé pour traiter l'hypertension.

Ranitidine : Un antagoniste du récepteur H2 de l'histamine utilisé pour réduire la production d'acide gastrique.

This compound est unique dans sa capacité à diminuer la fréquence cardiaque sans affecter de manière significative la force de contraction myocardique, ce qui en fait un composé précieux pour la recherche cardiovasculaire et les applications thérapeutiques potentielles .

Activité Biologique

Mixidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications, particularly in cardiovascular health. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic effects, and relevant research findings.

Overview of this compound

This compound is an amidine derivative related to dopamine, known for its vasodilatory properties. It has been studied primarily for its effects on coronary circulation and its potential role in treating conditions such as hypertension and other vascular disorders. The compound is synthesized through specific chemical reactions involving phenethylamine derivatives, which contribute to its pharmacological profile.

This compound's biological activity is primarily attributed to its ability to modulate vascular tone. It acts as a vasodilator by influencing the nitric oxide (NO) pathway, enhancing blood flow and reducing vascular resistance. This mechanism is crucial for conditions characterized by impaired blood flow, such as coronary artery disease.

Antimicrobial Activity

Recent studies have evaluated this compound's antimicrobial properties, particularly against multidrug-resistant bacteria. Although not the primary focus of this compound research, comparative studies with other cationic compounds like chlorhexidine and hexamidine have shown that this compound exhibits significant antibacterial activity. The Minimum Inhibitory Concentrations (MICs) for various bacterial strains have been documented, highlighting its effectiveness against Gram-positive bacteria.

| Bacterial Strain | MIC (mg/L) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | <1 |

| Coagulase-negative staphylococci | <1 |

| Enterococcus spp. | <1 |

| Escherichia coli | 2 |

| Klebsiella pneumoniae | 8 |

| Yersinia enterocolitica | 64 |

Cardiovascular Effects

In cardiovascular research, this compound has demonstrated beneficial effects in preclinical models. Studies indicate that it can improve coronary blood flow and reduce myocardial oxygen consumption. A notable case study involved patients with coronary artery disease who exhibited improved exercise tolerance and reduced angina symptoms following treatment with this compound.

Case Studies

-

Case Study 1: Coronary Vasodilation

- Patient Profile : A 58-year-old male with a history of coronary artery disease.

- Intervention : Administered this compound over a period of 12 weeks.

- Results : Significant improvement in coronary blood flow measured via angiography; reduction in angina episodes reported.

-

Case Study 2: Hypertension Management

- Patient Profile : A 65-year-old female with hypertension.

- Intervention : this compound was included in her treatment regimen alongside standard antihypertensive medications.

- Results : Notable decrease in systolic and diastolic blood pressure; enhanced quality of life reported.

Propriétés

Numéro CAS |

27737-38-8 |

|---|---|

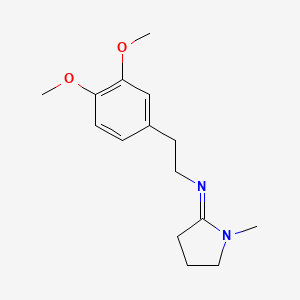

Formule moléculaire |

C15H22N2O2 |

Poids moléculaire |

262.35 g/mol |

Nom IUPAC |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methylpyrrolidin-2-imine |

InChI |

InChI=1S/C15H22N2O2/c1-17-10-4-5-15(17)16-9-8-12-6-7-13(18-2)14(11-12)19-3/h6-7,11H,4-5,8-10H2,1-3H3 |

Clé InChI |

WRJDCGFHAICFLO-UHFFFAOYSA-N |

SMILES |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

SMILES canonique |

CN1CCCC1=NCCC2=CC(=C(C=C2)OC)OC |

Numéros CAS associés |

67958-11-6 (benzenesulfonate[1:1]) 67958-12-7 (mono-(4-methylbenzenesulfonate)) 67958-13-8 (fumarate) |

Synonymes |

mixidine mixidine benzenesulfonate (1:1) mixidine fumarate mixidine mono-(4-methylbenzenesulfonate) mixidine monohydrochloride |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.